molecular formula C8H11IN2 B1466761 1-(cyclobutylmethyl)-4-iodo-1H-pyrazole CAS No. 1489696-48-1

1-(cyclobutylmethyl)-4-iodo-1H-pyrazole

Cat. No. B1466761
CAS RN: 1489696-48-1
M. Wt: 262.09 g/mol
InChI Key: AULGAVPPSCQNPM-UHFFFAOYSA-N
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Description

“1-(cyclobutylmethyl)-4-iodo-1H-pyrazole” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities . This compound also contains a cyclobutylmethyl group, which is a cyclobutane (a type of cycloalkane) attached to a methyl group . The presence of an iodine atom suggests that it might be used in reactions as an electrophile.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The cyclobutylmethyl group would be a four-membered carbon ring attached to the pyrazole through a single carbon atom . The iodine atom would be attached to the pyrazole ring. The exact 3D structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

The chemical reactions of this compound could involve the pyrazole ring, the iodine atom, or the cyclobutylmethyl group. The pyrazole ring, being aromatic, might undergo electrophilic aromatic substitution reactions. The iodine atom could potentially be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general predictions can be made based on the types of groups present in the molecule. For example, the presence of a pyrazole ring might confer some degree of polarity and the ability to participate in hydrogen bonding .

Scientific Research Applications

Synthesis Methodologies and Chemical Properties

  • Room Temperature ICl-induced Dehydration/Iodination : A study by Waldo et al. (2008) explores the ICl-induced dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles, providing a selective route to 1-acyl-4-iodo-1H-pyrazoles. This methodology highlights a synthetic route applicable for creating iodinated pyrazole derivatives under mild conditions, potentially including compounds structurally related to 1-(cyclobutylmethyl)-4-iodo-1H-pyrazole (Waldo, S. Mehta, & R. Larock, 2008).

  • Improved Synthesis of 1H-Pyrazole Derivatives : Dong (2011) reports on the improved synthesis of 1H-pyrazole-4-carboxylic acid, a foundational reaction that may be adapted for synthesizing related pyrazole compounds. Enhancements in yield from previously reported methods suggest potential for efficient production of pyrazole-based chemicals (C. Dong, 2011).

Structural Characterization and Analysis

  • Hirshfeld Surface Analysis : Delgado et al. (2020) conducted structural characterization and Hirshfeld surface analysis of a pyrazoline derivative, shedding light on the crystalline properties and intermolecular interactions of pyrazole compounds. Such analyses are crucial for understanding the solid-state chemistry and potential applications of these materials (G. Delgado et al., 2020).

Biomedical Applications

  • Antimicrobial and Antioxidant Activities : A study by Sangani et al. (2016) on the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives highlights their antimicrobial, antituberculosis, and antioxidant activities. This research underlines the potential of pyrazole derivatives in developing new therapeutic agents (C. Sangani et al., 2016).

  • Cancer Research Applications : Ananda et al. (2017) investigated novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives for their antiproliferative effects against various cancer cell lines, including leukemia and breast cancer. The research suggests the potential of pyrazole compounds in oncology, with specific derivatives showing promise as antiproliferative agents (H. Ananda et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used or handled. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure or harm .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, its reactivity, or its potential biological activity. Given the wide range of activities exhibited by other pyrazole derivatives, it could be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

1-(cyclobutylmethyl)-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2/c9-8-4-10-11(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULGAVPPSCQNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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